molecular formula C27H26BrNO3 B11567318 1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11567318
M. Wt: 492.4 g/mol
InChI Key: QIIXEMUMUXUKIC-UHFFFAOYSA-N
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Description

1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom, a hydroxy group, and a benzyl group, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the appropriate indole derivative and bromination reagents.

    Bromination: The indole derivative undergoes bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform.

    Hydroxylation: The brominated intermediate is then hydroxylated using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Benzylation: The hydroxylated intermediate is benzylated using benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonyl groups into the molecule.

    Coupling Reactions: The compound can undergo coupling reactions like Suzuki-Miyaura coupling using palladium catalysts to form biaryl derivatives.

Scientific Research Applications

1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-benzyl-5-bromo-3-hydroxy-3-{2-[2-methyl-5-(propan-2-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives :

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    5-bromoindole: A simpler brominated indole derivative with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C27H26BrNO3

Molecular Weight

492.4 g/mol

IUPAC Name

1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methyl-5-propan-2-ylphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C27H26BrNO3/c1-17(2)20-10-9-18(3)22(13-20)25(30)15-27(32)23-14-21(28)11-12-24(23)29(26(27)31)16-19-7-5-4-6-8-19/h4-14,17,32H,15-16H2,1-3H3

InChI Key

QIIXEMUMUXUKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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